molecular formula C12H8FNO3 B6415035 2-(5-Carboxy-2-fluorophenyl)-5-hydroxypyridine, 95% CAS No. 1261999-51-2

2-(5-Carboxy-2-fluorophenyl)-5-hydroxypyridine, 95%

Cat. No. B6415035
CAS RN: 1261999-51-2
M. Wt: 233.19 g/mol
InChI Key: FBKPGTKGUFEGHD-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-fluorophenyl)-5-hydroxypyridine (2-CFP-5-HOP) is an organic compound with a unique structure and properties that make it an attractive option for a variety of scientific research applications. 2-CFP-5-HOP has a high purity of 95%, which makes it a reliable and consistent option for laboratory experiments. This compound has a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments, which will be discussed in

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)-5-hydroxypyridine, 95% has a wide range of potential scientific research applications. It has been used as a substrate for enzyme assays, as a fluorescent probe for fluorescence microscopy and spectroscopy, and as a reagent for organic synthesis. It has also been studied for its potential use in drug delivery systems, as a potential inhibitor of enzymes, and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)-5-hydroxypyridine, 95% is still not fully understood. However, it is known that it binds to certain enzymes, such as protein kinases, and inhibits their activity. It is also known to interact with certain proteins, such as tyrosine kinase receptors, and can modulate their activity. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
2-(5-Carboxy-2-fluorophenyl)-5-hydroxypyridine, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes. Additionally, it has been shown to modulate the activity of certain proteins, such as tyrosine kinase receptors, and to inhibit the activity of certain enzymes, such as protein kinases. It has also been studied for its potential use in drug delivery systems, as a potential inhibitor of enzymes, and as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

2-(5-Carboxy-2-fluorophenyl)-5-hydroxypyridine, 95% has a number of advantages for laboratory experiments. It has a high purity of 95%, which makes it a reliable and consistent option for laboratory experiments. Additionally, it is relatively easy to synthesize and can be used in a variety of different experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not as widely available as some other compounds, and it is not as well-studied as some other compounds. Additionally, its mechanism of action is not fully understood, and its effects on certain biochemical and physiological processes are still being studied.

Future Directions

There are a number of potential future directions for research on 2-(5-Carboxy-2-fluorophenyl)-5-hydroxypyridine, 95%. This compound could be further studied for its potential use in drug delivery systems, as a potential inhibitor of enzymes, and as a potential therapeutic agent. Additionally, further research could be done to better understand its mechanism of action and its effects on certain biochemical and physiological processes. Finally, further research could be done to improve its availability and to better understand its synthesis process.

Synthesis Methods

2-(5-Carboxy-2-fluorophenyl)-5-hydroxypyridine, 95% is synthesized using a process known as acylation. This process involves the addition of an acyl group to a compound, in this case, 2-(5-Carboxy-2-fluorophenyl)-5-hydroxypyridine, 95%, to form the desired product. This acylation is typically done using a reagent such as acetic anhydride, and the reaction is typically conducted in a solvent such as dichloromethane. The reaction can be monitored using thin layer chromatography (TLC) to ensure that the desired product is formed.

properties

IUPAC Name

4-fluoro-3-(5-hydroxypyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-3-1-7(12(16)17)5-9(10)11-4-2-8(15)6-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKPGTKGUFEGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692657
Record name 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(5-hydroxypyridin-2-yl)benzoic acid

CAS RN

1261999-51-2
Record name 4-Fluoro-3-(5-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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